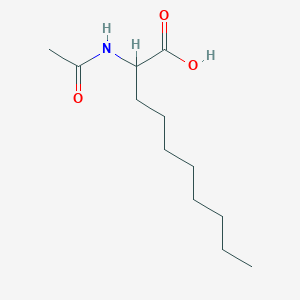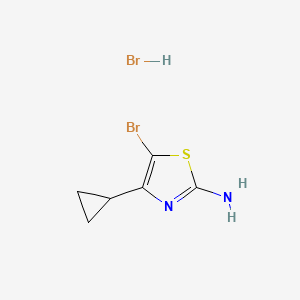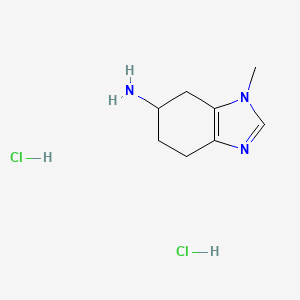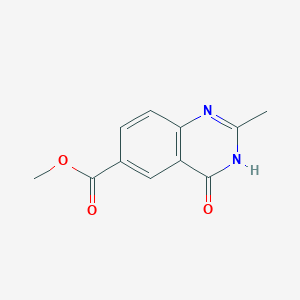![molecular formula C6H8F3NO B13498529 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a unique bicyclic compound characterized by the presence of a trifluoromethyl group, an oxabicyclo structure, and an amine group. This compound is part of the broader class of bicyclic compounds, which are known for their structural rigidity and diverse chemical reactivity. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction involves the use of a diene and a suitable photochemical catalyst, such as benzophenone, under irradiation at 365 nm. The reaction is carried out in a highly diluted solution of acetonitrile to prevent polymerization .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions. The use of flow photoreactors allows for continuous production, which is more efficient and scalable compared to batch processes. The key steps include the preparation of the diene precursor, followed by the photochemical cycloaddition to form the bicyclic structure .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amine group.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique structural features.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific electronic properties due to the presence of the trifluoromethyl group
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with molecular targets through its trifluoromethyl and amine groups. The trifluoromethyl group can interact with electron-rich sites, while the amine group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-(Trifluoromethyl)-1H-pyrazol-4-amine
- 2-thia-3-azabicyclo[2.1.1]hexane 2,2-dioxide
- Bicyclo[3.1.0]hexanes
Comparison: 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to its combination of a trifluoromethyl group and an oxabicyclo structure. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The presence of the oxabicyclo structure also provides rigidity, which can be advantageous in the design of bioactive compounds .
Propiedades
Fórmula molecular |
C6H8F3NO |
|---|---|
Peso molecular |
167.13 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)5-1-4(10,2-5)3-11-5/h1-3,10H2 |
Clave InChI |
DDAJUWQNJWZPAW-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(OC2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)

![(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)
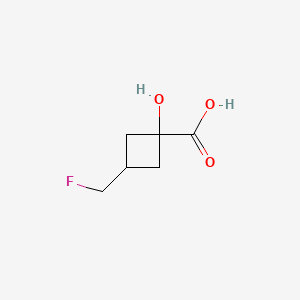
![2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide](/img/structure/B13498474.png)
![5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13498482.png)
![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)
